Dimethachlor Metabolite SYN 530561

概要

説明

準備方法

The synthesis of Dimethachlor Metabolite SYN 530561 involves several steps. One common synthetic route includes the reaction of 3-methylbenzoic acid with 2-methoxyethylamine and hydroxyacetyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .

化学反応の分析

Dimethachlor Metabolite SYN 530561 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Dimethachlor Metabolite SYN 530561 has several scientific research applications:

作用機序

The mechanism of action of Dimethachlor Metabolite SYN 530561 involves its interaction with specific molecular targets and pathways. As a metabolite of dimethachlor, it may inhibit certain enzymes involved in plant growth, leading to its herbicidal effects . The exact molecular targets and pathways are still under investigation .

類似化合物との比較

Similar compounds to Dimethachlor Metabolite SYN 530561 include other metabolites of dimethachlor and related herbicides. These compounds share structural similarities but may differ in their specific functional groups and biological activities . Some examples include:

Dimethachlor Metabolite SYN 530562: Another metabolite of dimethachlor with slight structural variations.

Acetochlor Metabolite: A metabolite of acetochlor, another herbicide with similar applications.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties .

生物活性

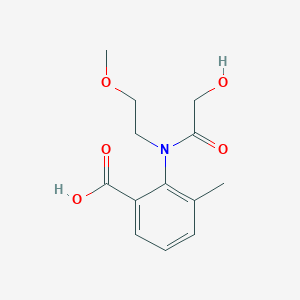

Dimethachlor metabolite SYN 530561, chemically known as 2-[(2-hydroxyacetyl)-(2-methoxyethyl)amino]-3-methylbenzoic acid, is a significant compound derived from the herbicide dimethachlor. This metabolite has garnered attention for its biological activity, particularly in the context of environmental impact and toxicity assessments. This article delves into the biological activity of SYN 530561, highlighting research findings, case studies, and relevant data.

- Molecular Formula : C₁₃H₁₇N₅O₅

- Molecular Weight : 267.28 g/mol

- CAS Number : 1138220-18-4

- IUPAC Name : 2-[(2-hydroxyacetyl)-(2-methoxyethyl)amino]-3-methylbenzoic acid

Biological Activity Overview

SYN 530561 exhibits various biological activities primarily associated with its role as a metabolite of dimethachlor. Research has focused on its toxicity to aquatic organisms, its potential genotoxicity, and its impact on plant growth.

Aquatic Toxicity

One of the critical areas of research concerning SYN 530561 is its toxicity to aquatic life. A study conducted on Pseudokirchneriella subcapitata , a green algae species, assessed the impact of SYN 530561 in a 96-hour growth inhibition test. The results indicated that SYN 530561 has a significant inhibitory effect on algal growth, suggesting potential ecological risks in aquatic environments .

| Parameter | Value |

|---|---|

| Test Organism | Pseudokirchneriella subcapitata |

| Test Duration | 96 hours |

| Observed Effect | Growth inhibition |

| Concentration Range Tested | Specific concentrations not disclosed |

Genotoxicity Studies

Genotoxicity assessments have been conducted to evaluate whether SYN 530561 poses a risk of genetic mutation. In bacterial mutation assays using strains of Salmonella typhimurium and Escherichia coli, SYN 530561 was tested for mutagenic potential. The results indicated that the metabolite did not exhibit significant mutagenic properties under the conditions tested .

Environmental Impact

SYN 530561's environmental presence has been noted in lysimeter leachate studies, indicating its mobility and potential for groundwater contamination. The compound's high solubility in water raises concerns about its persistence and effects on non-target organisms .

Case Studies

- Algal Growth Inhibition : In a controlled laboratory setting, researchers observed that exposure to varying concentrations of SYN 530561 resulted in reduced growth rates of Pseudokirchneriella subcapitata. This study underscores the need for regulatory scrutiny regarding the use of dimethachlor and its metabolites in agricultural practices.

- Bacterial Mutation Assays : A series of assays were performed to assess the mutagenicity of SYN 530561. These studies consistently showed no significant increase in mutation rates compared to controls, suggesting that while the compound is biologically active, it may not pose a direct genotoxic threat .

特性

IUPAC Name |

2-[(2-hydroxyacetyl)-(2-methoxyethyl)amino]-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-9-4-3-5-10(13(17)18)12(9)14(6-7-19-2)11(16)8-15/h3-5,15H,6-8H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKHCLQXFACPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)N(CCOC)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746804 | |

| Record name | 2-[(Hydroxyacetyl)(2-methoxyethyl)amino]-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138220-18-4 | |

| Record name | 2-[(Hydroxyacetyl)(2-methoxyethyl)amino]-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。